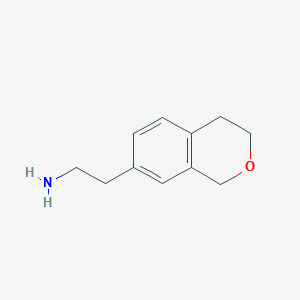

2-(Isochroman-7-yl)ethan-1-amine

描述

Structure

3D Structure

属性

IUPAC Name |

2-(3,4-dihydro-1H-isochromen-7-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c12-5-3-9-1-2-10-4-6-13-8-11(10)7-9/h1-2,7H,3-6,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOCVBIUEYOONMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1C=CC(=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing the Isochroman Ring System in Contemporary Medicinal Chemistry

The isochroman (B46142) ring system, a bicyclic ether, is a recognized heterocyclic scaffold in drug discovery, valued for its presence in a variety of biologically active natural products and synthetic compounds. researchgate.net Medicinal chemists have successfully synthesized numerous isochroman derivatives, demonstrating a wide array of therapeutic applications. nih.govnih.gov These include potential uses as agents targeting the central nervous system (CNS), as well as possessing antioxidant, antimicrobial, antihypertensive, antitumor, and anti-inflammatory properties. nih.govnih.gov

The structural rigidity and defined three-dimensional arrangement of the isochroman core provide a robust framework for the precise positioning of functional groups, which can lead to optimized interactions with biological targets. mdpi.comnih.gov The synthesis of isochroman derivatives is an active area of research, with various methods being developed to create diverse and complex structures. nih.gov

Table 1: Reported Biological Activities of Isochroman Derivatives

| Biological Activity | Therapeutic Area | Reference |

| CNS Agents | Neurology | nih.govnih.gov |

| Antioxidant | Various | nih.govnih.gov |

| Antimicrobial | Infectious Diseases | nih.govnih.gov |

| Antihypertensive | Cardiovascular | nih.govnih.govnih.gov |

| Antitumor | Oncology | nih.govnih.gov |

| Anti-inflammatory | Various | nih.govnih.gov |

Significance of the 2 Ethan 1 Amine Moiety As a Privileged Scaffold in Bioactive Compounds

The 2-phenylethan-1-amine (phenethylamine) framework, of which 2-ethan-1-amine is the core ethylamine (B1201723) sidechain, is a cornerstone of medicinal chemistry. nih.govmdpi.com This motif is found in a vast number of naturally occurring and synthetic compounds with profound physiological effects. researchgate.netmdpi.com Its importance is underscored by its presence in endogenous catecholamines like dopamine (B1211576), norepinephrine, and epinephrine, which are crucial neurotransmitters regulating mood, stress, and voluntary movement. nih.govmdpi.com

The phenethylamine (B48288) scaffold is considered a "privileged structure" because its derivatives can interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs) like adrenergic and dopamine receptors. nih.govnih.gov Its structural simplicity and synthetic tractability allow for extensive modification, leading to the development of numerous pharmaceutical agents. wikipedia.orgacs.org The ethylamine side chain is a key pharmacophoric element, providing a basic nitrogen atom that can engage in crucial ionic and hydrogen-bonding interactions with receptor sites.

Table 2: Prominent Examples of Bioactive Phenethylamines

| Compound | Classification | Biological Significance |

| Dopamine | Catecholamine Neurotransmitter | Regulation of motor control, motivation, and reward |

| Norepinephrine | Catecholamine Neurotransmitter | "Fight-or-flight" response, attention, and arousal |

| Epinephrine | Catecholamine Hormone & Neurotransmitter | Adrenergic receptor agonist, used to treat anaphylaxis |

| Amphetamine | Synthetic Stimulant | CNS stimulant, used to treat ADHD and narcolepsy |

Rationale for Scholarly Investigation of 2 Isochroman 7 Yl Ethan 1 Amine As a Hybrid Structural Motif

Strategic Approaches to Isochroman Core Elaboration

The isochroman (3,4-dihydro-1H-isochromen) framework is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds. Its synthesis has been the subject of extensive research, leading to a diverse array of effective methodologies.

The Oxa-Pictet-Spengler reaction is a cornerstone in isochroman synthesis, analogous to the well-known Pictet-Spengler reaction for tetrahydroisoquinolines. nih.gov The reaction involves the acid-catalyzed cyclization of a β-arylethanol with a carbonyl compound (an aldehyde or ketone). researchgate.net

Mechanism: The general mechanism commences with the formation of a hemiacetal from the β-arylethanol and the carbonyl component. Under acidic conditions, this intermediate loses water to form a resonance-stabilized oxocarbenium ion. This highly electrophilic species then undergoes an intramolecular electrophilic aromatic substitution with the tethered aromatic ring, followed by proton loss to re-aromatize and yield the isochroman product. organic-chemistry.org The transformation is typically promoted by Brønsted or Lewis acids. organic-chemistry.org

Variants and Scope: Numerous variants have expanded the utility of this reaction. Initially, the reaction was often limited to electron-rich β-phenylethanols and reactive aldehydes. nih.gov However, modern advancements have introduced more potent catalytic systems and reaction conditions, broadening the scope. For instance, the use of epoxides as aldehyde surrogates in hexafluoroisopropanol (HFIP) has been shown to greatly expand the reaction's scope, allowing for the inclusion of precursors equivalent to ketones and aliphatic aldehydes, which were previously challenging substrates. nih.gov Microwave-assisted, solvent-free conditions using promoters like TsOH have also proven effective for non-activated substrates. organic-chemistry.org

| Catalyst/Promoter | Carbonyl Source | Key Features | Reference |

| Triflic acid (TfOH) in HFIP | Epoxides | Broad scope including ketone/aliphatic aldehyde surrogates; fast reaction times (<1 h) at room temperature. | nih.gov |

| TsOH (p-Toluenesulfonic acid) | Aromatic Aldehydes | Solvent-free, microwave-assisted conditions applicable to less activated systems. | organic-chemistry.org |

| BF₃·OEt₂ | Acetaldehyde dimethyl acetal | Used in highly diastereoselective cyclizations for natural product synthesis. | organic-chemistry.org |

| SnCl₄ | Chiral β-ketoester | Chiral auxiliary-based approach for asymmetric synthesis. | organic-chemistry.org |

This table summarizes selected modern variants of the Oxa-Pictet-Spengler reaction for isochroman synthesis.

An alternative to building the isochroman from acyclic precursors is the functionalization of a pre-existing isochroman ring. This is particularly useful for creating a library of analogs from a common intermediate. These methods often target the C1 position, which is activated by the adjacent oxygen atom.

Organocatalysis: Organocatalytic methods provide a metal-free approach to C-H functionalization. For example, a direct C(sp³)–H bond arylation, alkylation, or amidation at the C1 position of isochroman has been developed. nih.govacs.org This reaction can be catalyzed by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), with an oxidant like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) used to regenerate the catalyst. nih.gov More recently, 9-azanoradamantane N-oxyl (AZADOL), a nitroxyl (B88944) radical catalyst, has been shown to efficiently promote C(sp³)–H functionalization of isochroman with a broad range of nucleophiles in excellent yields. acs.org

Transition-Metal Catalysis: Transition metals, such as copper and iron, have been successfully employed to catalyze the C1-functionalization of isochromans. nih.gov These reactions typically proceed via a cross-dehydrogenative coupling (CDC) mechanism, where the metal catalyst facilitates the formation of an oxocarbenium ion intermediate from the isochroman, which is then intercepted by a nucleophile. This strategy has been used for methoxyphenylation and indolation of the isochroman core. nih.gov

Beyond the classical cyclization methods, several modern ring-closing strategies have emerged for the synthesis of the dihydroisochroman (isochroman) core.

Intramolecular C-H Insertion: The enantioselective synthesis of isochromans can be achieved through rhodium-catalyzed intramolecular C-H insertion of donor/donor carbenes. rsc.org In this approach, a diazo compound derived from a precursor like 2-benzyloxy-1-diazoethanone is treated with a chiral rhodium catalyst, such as Rh₂(R-PTAD)₄, which generates a rhodium carbene. This intermediate then undergoes a highly enantioselective C-H insertion into a benzylic C-H bond to form the six-membered isochroman ring. rsc.org

Ring-Closing Metathesis (RCM): RCM is a powerful and versatile method for the formation of cyclic alkenes, and it can be applied to isochroman synthesis. organic-chemistry.orgwikipedia.org The strategy involves synthesizing a diene precursor, such as an O-allyl-2-vinylbenzene, which upon exposure to a ruthenium catalyst (e.g., Grubbs or Hoveyda-Grubbs catalysts) undergoes intramolecular metathesis to form a dihydroisochromene. The resulting double bond can then be easily reduced to afford the saturated isochroman ring. This method is valued for its high functional group tolerance. wikipedia.orgnih.gov

Intramolecular Etherification: The isochroman ring can also be formed through intramolecular etherification or alkoxylation reactions. A metal-free, intramolecular alkoxylation-initiated cascade cyclization of specific ynamide precursors has been developed to produce highly functionalized isochromanones, which are closely related to isochromans. rsc.org Another approach involves the intramolecular nucleophilic substitution of alkyl fluorides with oxygen nucleophiles to form the heterocyclic ring. organic-chemistry.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all starting materials, offer a highly efficient route to complex molecules. acs.org Several MCR strategies have been adapted for the synthesis of isochroman-related scaffolds. For example, a combination of the Passerini three-component reaction and an aldol (B89426) condensation has been used to synthesize bicyclic isocoumarins, which share the core benzopyran structure. nih.gov Photocatalyzed MCRs involving diazonium salts and alkenes have also been reported to yield isochromanones. wikipedia.orgrsc.org These methods allow for the rapid assembly of the heterocyclic core from simple, readily available precursors in a convergent and atom-economical fashion.

Methodologies for Stereoselective Synthesis of Isochroman-Ethan-1-amine Scaffolds

For analogs of this compound that possess stereocenters, controlling the stereochemistry during synthesis is paramount. Asymmetric synthesis of the isochroman core can be achieved through several strategies.

Chiral Auxiliaries: Diastereoselective Oxa-Pictet-Spengler cyclizations can be performed using chiral auxiliaries. For instance, condensing tryptophol (B1683683) with a β-ketoester derived from (–)-β-pinene using SnCl₄ as a Lewis acid can lead to products with excellent diastereoselectivity. organic-chemistry.org

Enantioselective Catalysis: A more modern and efficient approach is the use of chiral catalysts. As mentioned previously, chiral rhodium catalysts can effect highly enantioselective C-H insertions to form isochromans. rsc.org Furthermore, a combination of aminocatalysis and gold catalysis has been developed for the asymmetric synthesis of α-quaternary isochromans. researchgate.net

Integration of the Ethan-1-amine Side Chain onto the Isochroman Nucleus

Once the isochroman core is synthesized, the final stage is the installation of the 2-ethan-1-amine side chain at the 7-position. Direct synthesis of 7-substituted isochromans is less common than C1 functionalization, but the substitution can be achieved through standard aromatic chemistry. The ether oxygen of the isochroman ring is an ortho-, para-directing group for electrophilic aromatic substitution. The 7-position is para to this oxygen, making it a favorable site for functionalization.

A plausible synthetic route would proceed as follows:

Friedel-Crafts Acylation: The isochroman core can be subjected to Friedel-Crafts acylation with acetyl chloride (CH₃COCl) and a Lewis acid like AlCl₃. This would introduce an acetyl group (-COCH₃) regioselectively at the C7 position, yielding 7-acetylisochroman.

Side Chain Elaboration: The resulting ketone provides a versatile handle for conversion into the target ethan-1-amine side chain. Several methods are available:

Reductive Amination: The ketone can be treated with ammonia (B1221849) or a protected ammonia equivalent in the presence of a reducing agent (e.g., NaBH₃CN) to directly form the amine.

Oxime Formation and Reduction: The ketone can be converted to an oxime using hydroxylamine (B1172632) (NH₂OH), followed by reduction of the oxime to the primary amine using agents like LiAlH₄, H₂/Raney Ni, or Na/Ethanol.

Side Chain Oxidation: It is important to note that a simple ethyl group attached at the 7-position can be oxidized to a carboxylic acid using strong oxidizing agents like KMnO₄, provided there is at least one benzylic hydrogen. youtube.comcsbsju.edu This highlights the need for careful selection of synthetic routes to avoid unwanted side reactions.

An alternative strategy would involve a cross-coupling reaction. Synthesis of a 7-halo-isochroman would allow for a palladium-catalyzed coupling reaction (e.g., Heck, Suzuki, or Sonogashira) to install a two-carbon unit, which could then be converted to the amine functionality through established transformations. ncert.nic.in

Direct Alkylation and Amination Protocols for Peripheral Functionalization

Direct functionalization of the isochroman ring at the C-7 position is a challenging yet attractive approach. While direct C-H amination and alkylation reactions on the isochroman nucleus have been reported, they predominantly occur at the more activated C-1 position adjacent to the ether oxygen. However, strategies involving the introduction of a functional group handle at the 7-position of a pre-existing isochroman can be employed.

One potential route begins with a 7-halo-substituted isochroman, which can serve as a versatile precursor. For instance, a Heck reaction between 7-bromoisochroman (B172178) and a suitable ethylene (B1197577) equivalent could introduce the required two-carbon chain. Subsequent transformation of the terminal vinyl group, for example, through hydroboration-oxidation to the corresponding alcohol, followed by conversion to the amine, would yield the target compound.

Another approach involves the lithiation of a 7-haloisochroman followed by reaction with an electrophile such as ethylene oxide. This would furnish 2-(isochroman-7-yl)ethanol, a key intermediate that can be converted to the desired amine.

| Reaction Step | Reagents and Conditions | Intermediate/Product | Plausible Yield (%) |

| Bromination of Isochroman | NBS, AIBN, CCl₄, reflux | 7-Bromoisochroman | 60-70 |

| Lithiation & Ethylene Oxide Addition | n-BuLi, THF, -78 °C; then Ethylene Oxide | 2-(Isochroman-7-yl)ethanol | 50-60 |

| Conversion to Amine (Mitsunobu) | PPh₃, DIAD, Phthalimide (B116566); then Hydrazine | This compound | 70-80 (two steps) |

Synthesis via Amine-Substituted Isochroman Precursors

An alternative and often more regioselective strategy involves the construction of the isochroman ring from an aromatic precursor that already contains the aminoethyl or a masked aminoethyl group at the desired position. This approach circumvents the challenges of direct functionalization of the isochroman ring.

A plausible route starts with a commercially available or readily synthesized 4-substituted-2-(2-hydroxyethyl)benzaldehyde. The substituent at the 4-position would ultimately become the 7-position of the isochroman. For instance, starting with 4-bromo-2-(2-hydroxyethyl)benzaldehyde, the aldehyde can be converted to a two-carbon side chain with a nitrogen functionality. A Wittig reaction with (cyanomethyl)triphenylphosphorane could yield the corresponding cinnamonitrile (B126248) derivative. wikipedia.orgpressbooks.pubmasterorganicchemistry.comorganic-chemistry.orgyoutube.com Subsequent reduction of both the nitrile and the double bond, followed by cyclization to form the isochroman ring, would lead to the target molecule.

Alternatively, a precursor such as (4-formylphenyl)acetic acid can be envisioned. The acetic acid moiety can be converted to the aminoethyl group through standard transformations like Curtius or Hofmann rearrangement after conversion to the corresponding amide. The formyl group would then serve as the anchor for the formation of the isochroman ring via reductive cyclization with a suitable two-carbon synthon.

A particularly versatile method involves the synthesis of 2-(isochroman-7-yl)ethanol as a key intermediate. This can be achieved by synthesizing isochroman-7-carbaldehyde and extending the carbon chain. The alcohol can then be converted to the amine using various methods, including the Mitsunobu reaction with phthalimide followed by hydrazinolysis, or by conversion to the corresponding tosylate or mesylate and subsequent displacement with an amine source. organic-chemistry.orgsci-hub.seorganic-synthesis.comnih.gov

| Reaction Step | Reagents and Conditions | Intermediate/Product | Plausible Yield (%) |

| Synthesis of Isochroman-7-carbaldehyde | (e.g., from 7-bromoisochroman via lithiation and DMF quench) | Isochroman-7-carbaldehyde | 65-75 |

| Wittig Reaction | Ph₃P=CH₂ | 7-Vinylisochroman | 80-90 |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 2-(Isochroman-7-yl)ethanol | 85-95 |

| Mitsunobu Reaction | PPh₃, DIAD, Phthalimide | N-(2-(Isochroman-7-yl)ethyl)phthalimide | 75-85 |

| Hydrazinolysis | Hydrazine hydrate, EtOH, reflux | This compound | 80-90 |

Chemo- and Regioselectivity in the Synthesis of Isochroman-Ethan-1-amine Frameworks

Controlling chemo- and regioselectivity is paramount in the synthesis of the this compound framework. When functionalizing a pre-formed isochroman ring, the inherent reactivity of the different positions on the ring must be considered. The C-1 position is benzylic and activated by the adjacent ether oxygen, making it susceptible to oxidation and substitution reactions. Therefore, reactions aimed at the C-7 position must employ reagents and conditions that favor functionalization of the aromatic ring over the benzylic position. For instance, electrophilic aromatic substitution on the isochroman ring would likely occur at the C-6 or C-8 positions due to the directing effect of the oxygen atom, making direct introduction of a group at C-7 challenging.

The use of a 7-halo-substituted isochroman as a precursor offers excellent regiocontrol for subsequent cross-coupling or lithiation-functionalization reactions. The position of the halogen dictates the site of the new carbon-carbon bond formation.

In strategies where the isochroman ring is formed from a substituted aromatic precursor, the regioselectivity is predetermined by the substitution pattern of the starting material. The key challenge then becomes achieving chemoselectivity during the various transformations. For example, when reducing a nitrile or a nitro group to an amine, other reducible functional groups in the molecule, such as an aldehyde or a double bond, must be compatible with the reaction conditions or be appropriately protected. The choice of reducing agent is critical in these cases. For instance, catalytic hydrogenation with specific catalysts can selectively reduce a nitro group in the presence of other functionalities. Similarly, the reduction of a nitrile to an amine can be achieved with reagents like lithium aluminum hydride, but this would also reduce any ester or aldehyde groups present. Therefore, a careful selection of protecting groups and reaction sequences is essential to achieve the desired chemo- and regioselectivity.

| Transformation | Challenge | Potential Solution |

| Direct C-H functionalization of isochroman | Low regioselectivity for the C-7 position. | Directed metalation using a directing group at a neighboring position, or use of a pre-functionalized starting material. |

| Functionalization of 7-bromoisochroman | Competing reactions at other sites (e.g., C-1). | Use of mild, selective cross-coupling conditions (e.g., Suzuki, Heck) that are specific to the C-Br bond. |

| Reduction of a precursor with multiple reducible groups | Lack of chemoselectivity. | Use of selective reducing agents (e.g., NaBH₄ for aldehydes in the presence of esters, catalytic hydrogenation for nitro groups). |

| Cyclization to form the isochroman ring | Potential for side reactions or low yields. | Optimization of cyclization conditions (e.g., acid catalyst, temperature, solvent). |

Chromatographic and Allied Techniques for Purity Assessment and Isomer Separation

Should scientific literature on "this compound" become available in the future, a detailed article as requested could be composed.

Systematic Structure Activity Relationship Sar Studies of Isochroman and Ethan 1 Amine Conjugates

Elucidating the Role of Isochroman (B46142) Ring Substituents on Biological Activityresearchgate.netnih.govnih.gov

The isochroman ring system, consisting of a fused benzene (B151609) ring and a dihydropyran ring, offers multiple positions for substitution, each with the potential to significantly modulate the biological profile of the molecule. nih.gov SAR studies on various isochroman derivatives have consistently demonstrated that the nature and position of substituents on this ring system are pivotal for activity. nih.gov

Electronic and Steric Effects of Substituents on the Aromatic Moietyethz.chnih.gov

The aromatic portion of the isochroman ring in 2-(isochroman-7-yl)ethan-1-amine provides a key area for modification to fine-tune biological activity. The introduction of substituents can alter the electron density and steric bulk of the molecule, thereby influencing its binding affinity to target receptors. nih.govrsc.org

The electronic properties of substituents on the aromatic ring can have a profound impact. Electron-withdrawing groups, such as halogens or nitro groups, can modulate the acidity of nearby protons and influence hydrogen bond interactions. nih.gov Conversely, electron-donating groups, like methoxy (B1213986) or alkyl groups, can increase the electron density of the aromatic ring, potentially enhancing π-π stacking interactions with aromatic residues in a receptor binding pocket. researchgate.net The position of these substituents is also critical, as it dictates the directionality of these electronic effects.

Steric hindrance is another significant factor. nih.govyoutube.com Bulky substituents can create steric clashes, preventing the molecule from adopting the optimal conformation for binding. However, in some cases, a larger substituent may be beneficial, providing additional van der Waals interactions with a hydrophobic pocket on the target protein. The interplay between electronic and steric effects is complex and often non-additive, requiring careful consideration in the design of new analogs. rsc.org

Table 1: Hypothetical SAR of Aromatic Ring Substituents on Receptor Binding Affinity

| Substituent at C-5 | Electronic Effect | Steric Bulk | Hypothetical Binding Affinity (Ki, nM) |

|---|---|---|---|

| H | Neutral | Small | 100 |

| F | Electron-withdrawing | Small | 80 |

| Cl | Electron-withdrawing | Medium | 75 |

| CH3 | Electron-donating | Medium | 90 |

| OCH3 | Electron-donating | Medium | 85 |

| NO2 | Strong electron-withdrawing | Medium | 120 |

| t-Butyl | Electron-donating | Large | 150 |

Functionalization of the Heterocyclic Oxygen-Containing Ringnih.govnih.govrsc.org

The heterocyclic, oxygen-containing ring of the isochroman moiety is another critical region for structural modification. nih.govpitt.edu The oxygen atom itself can act as a hydrogen bond acceptor, and its replacement with other heteroatoms like sulfur or nitrogen would significantly alter the compound's physicochemical properties and biological activity. nih.gov

Impact of Modifications within the Ethan-1-amine Chain on Biological Profilesnih.govmdpi.comnih.gov

The ethan-1-amine side chain of this compound serves as a crucial linker and a key pharmacophoric element. Modifications to this chain, including substitutions on the nitrogen atom and alterations to the alkyl linker, can dramatically affect the compound's biological profile. nih.govnih.gov

Substitutions at the Nitrogen Atom and Their Biological Repercussionsnih.gov

The primary amine of the ethan-1-amine moiety is a key site for interaction, often forming salt bridges or hydrogen bonds with acidic residues in a binding site. The basicity of this nitrogen is a critical parameter that can be tuned through substitution. nih.gov

N-alkylation, for instance, can alter the pKa of the amine and increase its lipophilicity. The size of the alkyl group is also important; small alkyl groups like methyl or ethyl might be well-tolerated, while larger groups could introduce steric hindrance. N-acetylation or the introduction of other acyl groups would neutralize the basicity of the nitrogen, converting it from a hydrogen bond donor to a hydrogen bond acceptor, which could fundamentally change its binding mode.

Table 2: Hypothetical Biological Activity of N-Substituted Analogs

| R-group on Nitrogen | Nature of Substituent | Hypothetical Activity (EC50, µM) |

|---|---|---|

| H | Primary amine | 1.0 |

| CH3 | Secondary amine | 0.8 |

| (CH2)2CH3 | Secondary amine | 1.5 |

| COCH3 | Amide | > 10 |

| Benzyl | Secondary amine | 2.0 |

Alterations in the Alkyl Linker Length and Branchingnih.gov

The two-carbon linker between the isochroman ring and the nitrogen atom provides a specific spatial relationship between these two key pharmacophoric elements. Altering the length of this linker can have a significant impact on biological activity. ethz.chethz.ch

Shortening the chain to a single methylene (B1212753) unit or lengthening it to three or four carbons would change the distance and relative orientation of the isochroman ring and the amine group. researchgate.netresearchgate.net This could prevent the optimal simultaneous binding of both moieties to their respective interaction points on a target protein. Branching on the alkyl chain, such as the introduction of a methyl group, would create a new chiral center and could lead to stereoselective biological activity, where one enantiomer is significantly more active than the other.

Conformational Flexibilities and Rigidities of the Isochroman-Ethan-1-amine Scaffoldnih.govnih.gov

The ethan-1-amine side chain has multiple rotatable bonds, allowing it to adopt a wide range of conformations. This flexibility can be advantageous, allowing the molecule to adapt to the shape of a binding site. However, it can also be a disadvantage, as a significant portion of the molecules may exist in inactive conformations, leading to a loss of binding energy.

Strategies to constrain the conformation of the scaffold, such as introducing ring systems or bulky groups that restrict rotation, can lead to more potent and selective compounds. By locking the molecule into its bioactive conformation, the entropic penalty of binding is reduced. Computational modeling and NMR studies are often employed to understand the preferred conformations of such molecules and to guide the design of conformationally restricted analogs. nih.gov

Bioisosteric Replacements and Scaffold Hopping Strategies Applied to the Core Structure

In the quest for novel therapeutic agents with improved pharmacological profiles, medicinal chemists frequently employ strategies such as bioisosteric replacement and scaffold hopping. These approaches aim to modify a lead compound to enhance its potency, selectivity, metabolic stability, and other pharmacokinetic properties while retaining the key interactions with the biological target. For ligands targeting dopamine (B1211576) and serotonin (B10506) receptors, these strategies have been instrumental in the development of new chemical entities.

Bioisosteric Replacements

Bioisosterism involves the substitution of a functional group within a molecule with another group that has similar physical or chemical properties, leading to a compound that exhibits similar biological activity. This strategy is often used to overcome issues related to metabolism, toxicity, or patentability.

In the context of phenethylamine (B48288) derivatives, which share a structural backbone with this compound, various bioisosteric replacements have been explored to modulate their activity at dopamine and serotonin receptors. For instance, the replacement of an amide bond with a 1,2,3-triazole has been shown to improve the metabolic stability of dopamine D4 receptor ligands without compromising their potency or selectivity. rowan.educhemrxiv.orgresearchgate.net This is a particularly relevant strategy as the introduction of an amide linkage to the ethanamine side chain of this compound could be a potential site of metabolic breakdown.

Furthermore, studies on phenethylamine derivatives have shown that modifications to the aromatic ring system can significantly impact receptor affinity and selectivity. For example, the replacement of a hydroxyl group with a fluorine atom in some phenethylamine analogs has been investigated to alter their electronic properties and potential for hydrogen bonding, thereby influencing their interaction with dopamine receptors. nih.gov

A study on a series of β-phenethylamine (β-PEA) derivatives explored their structure-activity relationship (SAR) for the inhibition of dopamine (DA) reuptake. nih.govbiomolther.orgresearchgate.netkoreascience.krbohrium.com The findings from this research can provide valuable insights into potential bioisosteric replacements for the this compound scaffold. The inhibitory effects of these compounds on dopamine reuptake were found to be influenced by the nature of the substituents on the aromatic ring and the alkylamine portion of the molecule.

Table 1: SAR of Selected β-Phenethylamine Derivatives on Dopamine Reuptake Inhibition

| Compound | Structure | % Inhibition of DA Reuptake (at 1 µM) | IC₅₀ (µM) |

| 1 | 15.3 ± 2.5 | > 10 | |

| 2 | 35.8 ± 3.1 | 1.8 ± 0.2 | |

| 6 | 42.1 ± 1.9 | 0.9 ± 0.1 | |

| 9 | 55.2 ± 4.5 | 0.5 ± 0.07 | |

| 10 | 31.5 ± 2.8 | 2.5 ± 0.3 | |

| 11 | 48.7 ± 3.9 | 0.7 ± 0.1 | |

| 14 | 25.6 ± 2.1 | > 10 | |

| 18 | 62.3 ± 5.1 | 0.3 ± 0.04 | |

| 28 | Not specified | 0.15 ± 0.02 |

Data sourced from a study on 29 β-phenethylamine derivatives. nih.govbiomolther.orgresearchgate.netkoreascience.krbohrium.com

The data in Table 1 illustrates that even subtle changes to the phenethylamine scaffold can lead to significant differences in biological activity. For medicinal chemists working with this compound, this underscores the potential of exploring bioisosteric replacements for the isochroman ring itself or for substituents on the aromatic portion to fine-tune the compound's pharmacological profile.

Scaffold Hopping

Scaffold hopping is a more drastic modification where the core structure (scaffold) of a ligand is replaced with a different, often structurally distinct, scaffold while preserving the essential pharmacophoric features required for biological activity. This strategy can lead to the discovery of novel chemical classes with improved properties.

Starting from the this compound core, several scaffold hopping strategies could be envisioned. The isochroman ring system could be replaced by other heterocyclic systems known to be present in ligands for dopamine and serotonin receptors. For example, benzimidazole, benzotriazole, and quinoxalinedione (B3055175) scaffolds have been incorporated into phenethylamine and other frameworks to create potent dopaminergic and serotonergic ligands. nih.gov

A study focusing on scaffold hopping from isophthalates to pyrimidines for protein kinase C (PKC) ligands, although not directly related to dopamine or serotonin receptors, highlights the challenges and potential of this approach. nih.gov While computational predictions suggested favorable binding, the synthesized pyrimidine (B1678525) analogs showed diminished affinity, emphasizing the importance of empirical testing in scaffold hopping endeavors.

For this compound, potential scaffold hops could include replacing the isochroman moiety with other bicyclic systems such as:

Indane or Tetralin: These carbocyclic analogs would maintain a similar spatial arrangement of the ethylamine (B1201723) side chain relative to the aromatic ring.

Benzofuran or Dihydrobenzofuran: These would introduce a different heteroatom into the bicyclic system, potentially altering electronic properties and hydrogen bonding capacity.

Chromane: This isomer of isochroman could lead to a different orientation of the ether oxygen and affect receptor interaction.

Thiochromane or Isothiochromane: Replacing the oxygen with sulfur would significantly alter the electronics and lipophilicity of the scaffold.

The goal of such scaffold hopping would be to identify new core structures that maintain or improve upon the desired activity at dopamine and/or serotonin receptors while potentially offering advantages in terms of synthesis, selectivity, or pharmacokinetic properties. The development of ligands for the 5-HT7 receptor, for instance, has involved the exploration of numerous chemical series with diverse scaffolds. nih.gov

Preclinical Pharmacological Investigations: Mechanism Oriented Biological Activity

Cellular Mechanism of Action Studies (In vitro Models)

To further elucidate the biological activity of isochroman (B46142) derivatives, researchers have employed in vitro cellular models to study their effects on various cellular processes, including apoptosis, inflammation, and cancer-related pathways.

The modulation of apoptosis and reactive oxygen species (ROS) is a key area of investigation for many bioactive compounds. In the context of isochroman derivatives, a chiral nonracemic isochroman-2H-chromene conjugate, designated JE-133, has demonstrated significant neuroprotective effects against oxidative injury. nih.gov Pretreatment with JE-133 was found to prevent hydrogen peroxide (H₂O₂)-induced cell death in both SH-SY5Y neuroblastoma cells and primary cortical neurons from rats, suggesting a potent ability to counteract ROS-mediated damage. nih.gov While many natural compounds are known to induce apoptosis through the modulation of ROS, specific studies detailing this mechanism for a broad range of isochroman derivatives are limited. nih.gov

The anti-inflammatory properties of isochroman derivatives have been substantiated through studies on their impact on cytokine secretion and inflammatory signaling pathways.

The isochroman derivative DMHM has been shown to significantly decrease the mRNA expression of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-6 (IL-6) in LPS-stimulated RAW264.7 and BV2 cells. nih.gov The anti-inflammatory mechanism of DMHM is mediated through the suppression of the nuclear factor-κB (NF-κB) and c-Jun N-terminal kinase (JNK) MAPK pathways. nih.gov Furthermore, the anti-inflammatory activity of DMHM is also linked to its ability to induce heme oxygenase-1 (HO-1) expression via the activation of the nuclear factor erythroid 2-like 2 (Nrf2) pathway. nih.gov

Table 1: Anti-inflammatory Effects of DMHM (an Isochroman Derivative)

| Biological Effect | Cell Line | Key Findings | Reference |

|---|---|---|---|

| COX-2 Production | RAW264.7, BV2 | Suppressed | nih.gov |

| IL-1β mRNA Expression | RAW264.7, BV2 | Decreased | nih.gov |

| IL-6 mRNA Expression | RAW264.7, BV2 | Decreased | nih.gov |

| NF-κB Pathway | RAW264.7, BV2 | Suppressed | nih.gov |

| JNK MAPK Pathway | RAW264.7, BV2 | Suppressed | nih.gov |

| Nrf2/HO-1 Pathway | RAW264.7, BV2 | Activated/Induced | nih.gov |

The isochroman scaffold is present in many compounds that exhibit cytotoxicity towards human cancer cell lines. researchgate.net For instance, isochroman analogs of the FDA-approved drug bexarotene (B63655) have been synthesized and shown to possess improved anti-proliferative characteristics in leukemia models compared to the parent drug. mdpi.comnih.gov However, there is a lack of specific research detailing the interference of isochroman derivatives with key cancer cell processes such as DNA damage and glycolysis. General research indicates that enhanced glycolysis can contribute to radio-resistance by facilitating DNA repair in cancer cells, but this has not been directly linked to the action of isochroman compounds. nih.gov

In vivo Preclinical Efficacy Models (Focus on animal models)

Antitumor Efficacy in Murine Models

There is currently no publicly available scientific literature detailing the evaluation of 2-(Isochroman-7-yl)ethan-1-amine in murine models for antitumor efficacy.

Antimicrobial Activity in Standardized Assays

No specific data from standardized antimicrobial assays for this compound have been found in the course of this review.

Anticonvulsant Properties in Rodent Seizure Models

Information regarding the anticonvulsant properties of this compound in rodent seizure models is not available in the current body of scientific literature.

Analgesic Effects in Pain Models

There are no published studies that specifically investigate the analgesic effects of this compound in established pain models.

Comparative Pharmacological Evaluation with Established Analogues and Drug Prototypes

Due to the absence of primary pharmacological data for this compound, a comparative evaluation with established analogues and drug prototypes cannot be conducted at this time. Such an analysis would require experimental data on the subject compound to draw meaningful comparisons regarding potency, efficacy, and mechanism of action.

Theoretical and Computational Chemistry Approaches in Drug Discovery and Development

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for predicting the binding mode and affinity of a small molecule ligand, such as 2-(Isochroman-7-yl)ethan-1-amine, to a macromolecular target, typically a protein.

The structure of this compound, featuring a phenethylamine-like backbone fused with an isochroman (B46142) ring system, suggests several potential biological targets. Phenethylamine (B48288) derivatives are known to interact with various receptors and transporters in the central nervous system. wikipedia.org For instance, studies on β-phenethylamine derivatives have explored their inhibitory activity against the dopamine (B1211576) transporter (DAT), a key protein in regulating dopamine levels. biomolther.orgnih.govresearchgate.net Molecular docking simulations of these derivatives have been instrumental in understanding their structure-activity relationships (SAR). biomolther.orgnih.govresearchgate.net Similarly, the isochromanone core, a related structure, has been investigated for its interaction with enzymes like acetylcholinesterase (AChE), a target in Alzheimer's disease research. nih.gov

A hypothetical molecular docking study of this compound against a target like DAT could reveal key interactions. The protonated amine group would likely form a crucial salt bridge with an acidic residue, such as an aspartate in the binding site, a common feature for aminergic ligands. nih.gov The aromatic ring of the isochroman moiety could engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine or tyrosine within the active site. The oxygen atoms of the isochroman ring might act as hydrogen bond acceptors, further anchoring the ligand in the binding pocket.

To illustrate the potential outcomes of such a study, a hypothetical data table is presented below, showing predicted binding affinities and key interacting residues for this compound with several plausible protein targets.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Dopamine Transporter (DAT) | -8.5 | ASP79, PHE326, SER422 | Salt Bridge, π-π Stacking, Hydrogen Bond |

| Serotonin (B10506) Transporter (SERT) | -7.9 | ASP98, TYR176, ILE172 | Salt Bridge, π-π Stacking, Hydrophobic |

| Acetylcholinesterase (AChE) | -9.2 | TRP84, TYR334, PHE330 | π-π Stacking, Cation-π, Hydrophobic |

| Microtubule (Colchicine Site) | -7.5 | CYS241, LEU255, ALA316 | Hydrophobic, van der Waals |

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not publicly available.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful for elucidating the electronic structure, reactivity, and various molecular properties of a compound. youtube.com These methods can provide a detailed understanding of the molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are fundamental to its chemical behavior and interaction with biological targets.

For this compound, DFT calculations could be employed to determine its most stable conformation. The flexibility of the ethanamine side chain allows for multiple possible spatial arrangements, and DFT can accurately predict the lowest energy conformer. Such calculations have been used to study the conformational preferences of phenethylamines, revealing that an extended conformation is often favored. nih.gov

Furthermore, DFT can be used to calculate various electronic properties that are crucial for understanding the molecule's reactivity. The distribution of electrostatic potential on the molecular surface can highlight regions that are prone to electrophilic or nucleophilic attack, as well as those likely to participate in hydrogen bonding. Analysis of the HOMO and LUMO energies and their spatial distribution can provide insights into the molecule's electron-donating and accepting capabilities, which are critical for charge-transfer interactions during ligand-receptor binding. Studies on substituted ethanolamines have utilized quantum chemical methods to understand their reaction mechanisms. wur.nl

Below is a table summarizing some of the key molecular properties of this compound that could be obtained from DFT calculations.

| Property | Predicted Value | Significance |

| Dipole Moment | 2.1 D | Influences solubility and long-range electrostatic interactions. |

| HOMO Energy | -6.2 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | 0.5 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 6.7 eV | Indicator of chemical reactivity and stability. |

| Proton Affinity | 225 kcal/mol | Predicts the ease of protonation of the amine group at physiological pH. |

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not publicly available.

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering a detailed view of conformational changes and binding events. youtube.comyoutube.com By simulating the motions of atoms and molecules over time, MD can explore the conformational landscape of a ligand and its complex with a receptor, providing insights that are not accessible from static docking poses. mdpi.com

For this compound, MD simulations could be used to investigate the flexibility of the isochroman ring and the ethanamine side chain in an aqueous environment. This would reveal the most populated conformations and the energy barriers between them. Understanding the conformational dynamics is crucial, as the biologically active conformation that binds to a receptor may not be the lowest energy state in solution.

When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by molecular docking. Over the course of a simulation, the ligand may reorient within the binding site, or in some cases, even dissociate. The interactions observed during the simulation can be analyzed to identify the most persistent and important contacts for binding. Furthermore, advanced MD techniques can be used to calculate the free energy of binding, providing a more rigorous prediction of binding affinity than docking scores alone. Studies on other ligand-protein systems have successfully used MD simulations to elucidate binding mechanisms and the effects of allosteric inhibitors. mdpi.com

A hypothetical MD simulation study of this compound bound to the dopamine transporter might track the root-mean-square deviation (RMSD) of the ligand from its initial docked pose and the root-mean-square fluctuation (RMSF) of protein residues in the binding site.

| Simulation Parameter | Predicted Outcome | Implication |

| Ligand RMSD | Average of 1.5 Å over 100 ns | The binding pose is stable within the active site. |

| Protein Binding Site RMSF | Low fluctuations for key interacting residues | The binding of the ligand stabilizes the active site conformation. |

| Hydrogen Bond Occupancy | > 80% for amine-ASP79 interaction | The salt bridge is a persistent and critical interaction for binding. |

| Conformational Dihedral Analysis | Torsional angle of the ethylamine (B1201723) chain shows preference for a specific range | The ligand adopts a specific conformation upon binding. |

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound are not publicly available.

Future Research Trajectories and Broader Therapeutic Implications

Exploration of Undiscovered Synthetic Routes and Derivatization Strategies

The development of novel and efficient synthetic methodologies is paramount to unlocking the full therapeutic potential of the 2-(isochroman-7-yl)ethan-1-amine scaffold. While specific synthetic routes for this exact molecule are not extensively published, plausible strategies can be inferred from the synthesis of analogous structures. Future research could focus on the development of stereoselective syntheses to access enantiomerically pure forms of the compound, which is often crucial for therapeutic efficacy and safety.

Furthermore, the ethanamine side chain presents a versatile handle for a variety of derivatization strategies. Amine derivatization is a well-established approach in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound. Techniques such as acylation, sulfonylation, and reductive amination could be employed to generate a library of novel analogs with diverse functionalities. The exploration of pre-column derivatization methods, potentially using reagents like 1,2-benzo-3,4-dihydrocarbazole-9-isopropyl chloroformate, could also facilitate the sensitive detection and analysis of these novel compounds. researchgate.net

Rational Design of Next-Generation Isochroman-Ethan-1-amine Analogs with Enhanced Specificity

The principles of rational drug design can guide the development of next-generation this compound analogs with improved potency and selectivity for specific biological targets. The isochroman (B46142) scaffold has been successfully utilized in the design of potent inhibitors for enzymes such as dipeptidyl peptidase 4 (DPP-4), which is a target for type 2 diabetes treatment. nih.gov By employing computational modeling and structure-activity relationship (SAR) studies, researchers can systematically modify the isochroman core and the ethanamine side chain to optimize interactions with a target's binding site.

For instance, the introduction of various substituents on the aromatic ring of the isochroman nucleus or the modification of the length and branching of the ethanamine chain could significantly impact binding affinity and specificity. The goal would be to design analogs that exhibit high efficacy for the intended target while minimizing off-target effects. This approach has proven successful in the development of other small molecule inhibitors, such as those targeting GlcN-6-P synthase in bacteria. nih.gov

Deepening the Understanding of Molecular Mechanisms through Advanced Biophysical Techniques

A thorough understanding of the molecular mechanisms by which this compound and its analogs exert their biological effects is crucial for their development as therapeutic agents. Advanced biophysical techniques can provide invaluable insights into the binding kinetics, thermodynamics, and structural basis of drug-target interactions.

Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) could be employed to determine the three-dimensional structure of the compound in complex with its biological target. Nuclear magnetic resonance (NMR) spectroscopy can provide information about the dynamics of the interaction in solution. Other techniques, including surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can be used to quantify the binding affinity and thermodynamic parameters of the interaction. These detailed mechanistic studies will be instrumental in guiding the rational design of more effective and specific analogs.

Potential for Repurposing and Novel Therapeutic Applications Based on Scaffold Versatility

The versatility of the isochroman scaffold suggests that this compound and its derivatives may have therapeutic applications beyond a single disease area. The concept of drug repurposing—finding new uses for existing compounds—is a cost-effective strategy in drug discovery. The isochroman motif is found in compounds with a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.

Therefore, a systematic screening of a library of this compound analogs against a diverse panel of biological targets could uncover novel therapeutic opportunities. The adaptability of the isochroman scaffold makes it an attractive starting point for developing therapies for various conditions. The use of biomaterial scaffolds in conjunction with such compounds could also be explored for applications in tissue engineering and regenerative medicine, for instance, in cartilage repair. nih.govnih.gov

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-(Isochroman-7-yl)ethan-1-amine, and how can reaction parameters be optimized?

- Methodology :

- Alkali-catalyzed synthesis : Utilize epoxy intermediates (e.g., isochroman derivatives) reacted with amines under basic conditions. Adjust catalyst concentration (e.g., NaOH or KOH) and reaction temperature (60–80°C) to enhance yield .

- Enzymatic approaches : Employ ω-transaminases for stereoselective synthesis. Optimize enzyme loading (e.g., 10–20 mg/mL) and reaction time (24–48 hours) in buffered systems (pH 7.5–8.5) to achieve >90% enantiomeric excess .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the compound. Monitor purity via TLC or HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

- Key Methods :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to assess purity (>95%) .

- NMR Spectroscopy : Analyze - and -NMR spectra in deuterated solvents (e.g., DMSO-d6 or CDCl3) to confirm structural integrity, focusing on amine (-NH2) and isochroman ring protons .

- Mass Spectrometry : Employ ESI-MS or HRMS to verify molecular weight (e.g., calculated for CHNO: 175.26 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers design enzyme interaction studies for this compound using ω-transaminases?

- Experimental Design :

- Substrate Screening : Test the compound as an amine donor/acceptor in transaminase assays with ketone/aldehyde partners (e.g., benzaldehyde). Monitor activity via UV/Vis (absorbance at 340 nm for NADH depletion) .

- Parameter Optimization : Vary pH (6.0–9.0), temperature (25–45°C), and solvent tolerance (0–30% DMSO). Use triplicate measurements to ensure reproducibility (SD <5%) .

- Kinetic Analysis : Calculate and using Lineweaver-Burk plots. Compare with reference substrates (e.g., 2-(4-nitrophenyl)ethan-1-amine) to evaluate catalytic efficiency .

Q. What strategies are effective for assessing the stability of this compound under varying storage conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 1–4 weeks. Analyze degradation products via LC-MS and quantify using calibration curves .

- Impurity Profiling : Use HPLC-PDA to detect nitrosamine impurities (if applicable). Apply EMA guidelines for threshold limits (e.g., ≤0.03 ppm) and justify absence via structural stability arguments .

- Storage Recommendations : Store lyophilized samples at -20°C in amber vials to prevent oxidation and photodegradation .

Q. How do structural modifications to the isochroman ring influence the bioactivity of this compound derivatives?

- Approaches :

- SAR Studies : Synthesize analogs with substituents (e.g., halogens, methoxy groups) at the isochroman 7-position. Test in receptor-binding assays (e.g., GPCRs or serotonin receptors) .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., monoamine oxidases). Validate with in vitro IC measurements .

- In Vivo Testing : Administer derivatives in rodent models to assess pharmacokinetics (e.g., bioavailability, half-life) and neurobehavioral effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。